2,3,4-Trihydroxybutanoic acid

Overview

Description

2,3,4-Trihydroxybutanoic acid, also known as L-threonate or 2,3,4-trihydroxybutyrate, belongs to the class of organic compounds known as sugar acids and derivatives . It is a metabolite of L-carnitine and has been shown to have a protective effect on the mitochondria and cellular physiology by regulating calcium levels and membrane potential .

Synthesis Analysis

The synthesis of this compound has been reported in a few studies. For instance, one study mentioned the product, this compound, was isolated and identified with the help of TLC and characterized by FT-IR and GCMS .Molecular Structure Analysis

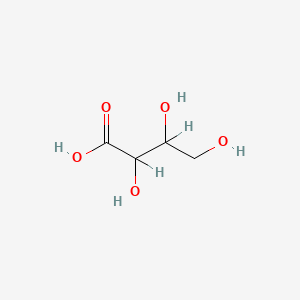

The molecular formula of this compound is C4H8O5 . Its average mass is 135.096 Da and its monoisotopic mass is 135.029892 Da . The InChI structure is InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it’s known that this compound can participate in various reactions due to its carboxylic acid group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.1 g/mol . Its predicted boiling point is 518.9°C and its predicted density is 1.650 g/cm3 .Scientific Research Applications

1. Plant Stress Response

- Research Insight : A lactone derivative of 2,3,4-Trihydroxybutanoic acid was isolated from water-stressed chickpea leaves. This compound was not found in well-watered plants, suggesting a role in plant stress response (Ford, 1981).

2. Chemical Synthesis

- Research Insight : The acid has been utilized in the synthesis of various compounds. One study detailed the preparation of (S)-4-Methyloxetan-2-on(β-Butyrolacton) through the lactonization of (R)-3-Hydroxy-buttersäure (Breitschuh & Seebach, 1990).

3. Microbial Production and Industrial Applications

- Research Insight : The acid is part of the polyhydroxyalkanoates (PHA) family, used in the production of polyesters with applications in biodegradable plastics, medical devices, and agriculture (Chen & Wu, 2005).

Safety and Hazards

While specific safety data for 2,3,4-Trihydroxybutanoic acid is limited, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

2,3,4-Trihydroxybutanoic acid has been shown to decrease the production of reactive oxygen species in the brain and increase mitochondrial function . It is also capable of increasing magnesium levels in cells and tissues, which may be useful for preventing or treating metabolic disorders such as hepatic steatosis . These findings suggest potential future directions for research and therapeutic applications of this compound.

Properties

IUPAC Name |

2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863289 | |

| Record name | 2,3,4-Trihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)